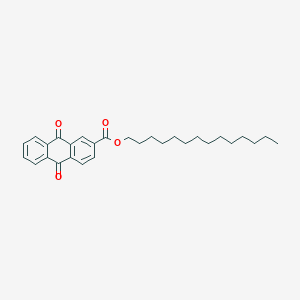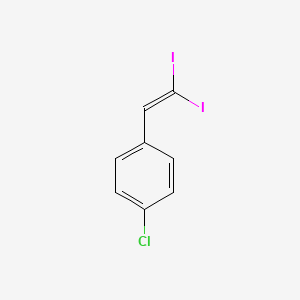
1-Chloro-4-(2,2-diiodoethenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(2,2-diiodoethenyl)benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a diiodoethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(2,2-diiodoethenyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the halogenation of benzene derivatives, where the benzene ring undergoes substitution with chlorine and diiodoethenyl groups under specific conditions. For instance, the reaction can be catalyzed by Lewis acids such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by halogenation. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(2,2-diiodoethenyl)benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles, such as halogens or nitro groups.
Nucleophilic Substitution: The compound can react with nucleophiles, leading to the replacement of the chlorine or iodine atoms with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of catalysts like FeCl3 or sulfuric acid (H2SO4).
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) under elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution Products: Depending on the reagents used, the major products can include halogenated or nitrated benzene derivatives.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Scientific Research Applications
1-Chloro-4-(2,2-diiodoethenyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloro-4-(2,2-diiodoethenyl)benzene involves its interaction with various molecular targets and pathways:
Electrophilic Substitution: The benzene ring acts as a nucleophile, attacking electrophiles to form substituted products.
Nucleophilic Substitution: The compound can undergo nucleophilic attack, leading to the replacement of halogen atoms with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting its chemical structure and reactivity.
Comparison with Similar Compounds
1-Chloro-4-(2,2-diiodoethenyl)benzene can be compared with other similar compounds, such as:
1-Chloro-4-(2,2-dicyanoethenyl)benzene: Similar structure but with cyano groups instead of iodine atoms.
1-Chloro-4-(phenylethynyl)benzene: Contains a phenylethynyl group instead of a diiodoethenyl group.
1-Chloro-2,4-dinitrobenzene: Contains nitro groups instead of iodine atoms.
Properties
CAS No. |
97946-22-0 |
|---|---|
Molecular Formula |
C8H5ClI2 |
Molecular Weight |
390.39 g/mol |
IUPAC Name |
1-chloro-4-(2,2-diiodoethenyl)benzene |
InChI |
InChI=1S/C8H5ClI2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-5H |
InChI Key |
HZYXGJOCBOJUPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C(I)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


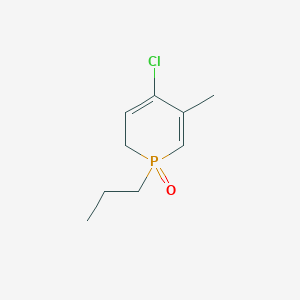
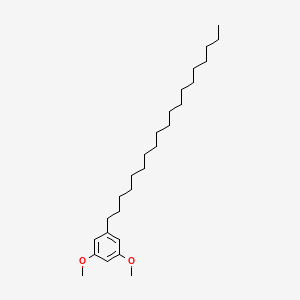
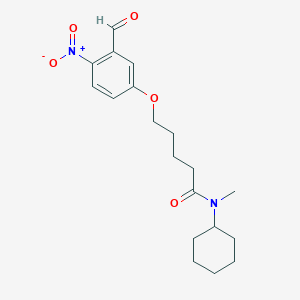

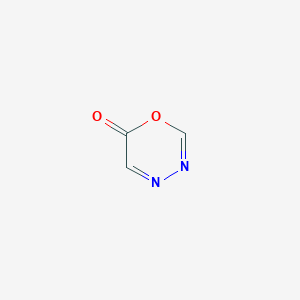
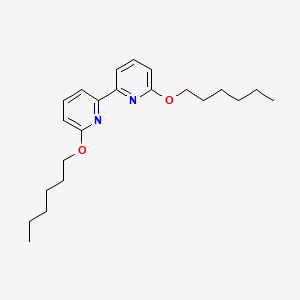

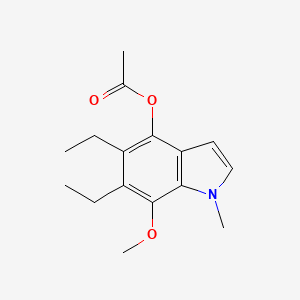
![3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B14338938.png)
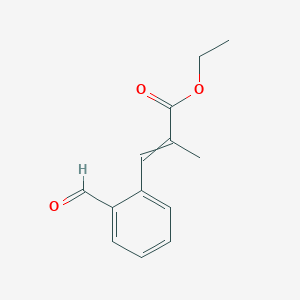
![2-Chloro-N-[(4-chlorocyclopent-2-en-1-yl)oxy]ethanimidoyl chloride](/img/structure/B14338949.png)
